molecular formula C15H9N3O3S2 B2508851 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 865181-03-9

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No. B2508851
CAS RN: 865181-03-9
M. Wt: 343.38
InChI Key: IZYUBPMPDXKVDB-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a benzothiazole group, a thiophene group, and a carboxamide group. Benzothiazoles are bicyclic compounds with a wide range of biological properties, including anticancer, antimicrobial, and antidiabetic activities . Thiophenes are sulfur-containing heterocyclic compounds that are found in many important drugs. Carboxamides are organic compounds that also have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and thiophene rings, the nitro group, and the carboxamide group. The presence of these groups would likely confer certain chemical properties to the compound, such as reactivity and polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole and thiophene rings, the nitro group, and the carboxamide group. For example, the presence of these groups might affect the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide:

Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has demonstrated its effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Studies have indicated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a potential candidate for the development of new chemotherapeutic agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis .

Antioxidant Activity

Research has shown that this compound possesses strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage and has potential applications in treating diseases related to oxidative stress .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects. It can protect neurons from damage caused by oxidative stress and inflammation. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT) for cancer treatment. It can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation, which can kill cancer cells. This approach offers a targeted and minimally invasive treatment option .

Organic Electronics

Due to its unique electronic properties, this compound is being explored for use in organic electronics. It can be used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial for advancing flexible and wearable electronic devices .

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor. It can form a protective layer on metal surfaces, preventing corrosion. This application is particularly important in industries where metal corrosion is a significant issue .

These applications highlight the versatility and potential of 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide in various scientific fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Recent strategies in the synthesis of thiophene derivatives

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzothiazole derivatives have been found to have anticancer activity, so if this compound were intended for use as a cancer drug, its mechanism of action might involve interaction with cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it were used as a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as its potential as a drug. Additionally, research could be conducted to optimize its synthesis and to better understand its mechanism of action .

properties

IUPAC Name

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3S2/c1-2-9-17-10-5-3-4-6-11(10)23-15(17)16-14(19)12-7-8-13(22-12)18(20)21/h1,3-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYUBPMPDXKVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.